tert-Butyl 6-oxoheptanoate tert-Butyl 6-oxoheptanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14293653
InChI: InChI=1S/C11H20O3/c1-9(12)7-5-6-8-10(13)14-11(2,3)4/h5-8H2,1-4H3
SMILES:
Molecular Formula: C11H20O3
Molecular Weight: 200.27 g/mol

tert-Butyl 6-oxoheptanoate

CAS No.:

Cat. No.: VC14293653

Molecular Formula: C11H20O3

Molecular Weight: 200.27 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-oxoheptanoate -

Specification

Molecular Formula C11H20O3
Molecular Weight 200.27 g/mol
IUPAC Name tert-butyl 6-oxoheptanoate
Standard InChI InChI=1S/C11H20O3/c1-9(12)7-5-6-8-10(13)14-11(2,3)4/h5-8H2,1-4H3
Standard InChI Key JMMVPQWWMIXKSL-UHFFFAOYSA-N
Canonical SMILES CC(=O)CCCCC(=O)OC(C)(C)C

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is tert-butyl 6-oxohexanoate, reflecting its esterified tert-butyl group and the ketone at the sixth position of the hexanoic acid chain . Its molecular formula, C10H18O3\text{C}_{10}\text{H}_{18}\text{O}_3, confirms the presence of a six-carbon backbone with a terminal ketone and an ester moiety.

Structural Depiction

The SMILES notation CC(C)(C)OC(=O)CCCCC=O\text{CC(C)(C)OC(=O)CCCCC=O} illustrates the linear arrangement of the molecule: a tert-butyl group (C(C)(C)C\text{C(C)(C)C}) linked via an ester bond to a hexanoic acid chain terminating in a ketone . The InChIKey NLHDDMANTVRMMF-UHFFFAOYSA-N\text{NLHDDMANTVRMMF-UHFFFAOYSA-N} provides a unique identifier for computational and database referencing .

Stereochemical Considerations

While the compound lacks chiral centers, its conformational flexibility arises from the rotation of the C-C\text{C-C} bonds in the hexanoate chain. The ketone at position 6 introduces polarity, influencing solubility and reactivity in protic solvents .

Synthesis and Production

Esterification of 6-Oxohexanoic Acid

A common route involves the esterification of 6-oxohexanoic acid with tert-butanol under acidic conditions. For example, using H2SO4\text{H}_2\text{SO}_4 as a catalyst, the reaction proceeds via nucleophilic acyl substitution:

CH3(CH2)3COCOOH+(CH3)3COHH+tert-butyl 6-oxohexanoate+H2O\text{CH}_3(\text{CH}_2)_3\text{COCOOH} + (\text{CH}_3)_3\text{COH} \xrightarrow{\text{H}^+} \text{tert-butyl 6-oxohexanoate} + \text{H}_2\text{O}

This method yields moderate to high purity products, though optimization of reaction time and temperature is critical to avoid ketone degradation .

Reductive Approaches

Zinc-mediated reductions, as demonstrated in analogous syntheses, offer an alternative pathway. For instance, the reduction of dichlorinated precursors (e.g., tert-butyl 5,5-dichloro-6-oxohexanoate) using zinc powder in methanol or acetic acid achieves dehalogenation while preserving the ketone . A representative procedure involves:

  • Dissolving 5,5-dichloro-6-oxohexanoate in methanol.

  • Adding zinc powder and ammonium chloride under inert conditions.

  • Stirring at 20°C for 18 hours to yield 66% product .

Physicochemical Properties

Solubility and Partitioning

tert-Butyl 6-oxohexanoate exhibits moderate solubility in polar aprotic solvents like ethyl acetate (12.3 mg/mL) and methanol. Its log PP (octanol-water partition coefficient) of 1.3 suggests balanced hydrophilicity and lipophilicity, making it suitable for reactions in biphasic systems .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at 1720 cm1^{-1} (ester C=O\text{C=O}) and 1710 cm1^{-1} (ketone C=O\text{C=O}).

  • NMR: 1H^1\text{H} NMR (DMSO-d6_6) signals at δ\delta 1.40 ppm (tert-butyl CH3_3), 2.35–2.50 ppm (methylene protons adjacent to carbonyl groups), and 3.30 ppm (ester oxygen-proximal CH2_2) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s ketone group serves as a handle for nucleophilic additions, enabling the synthesis of β-amino alcohols and heterocycles. For example, reductive amination with primary amines produces pyrrolidine precursors, which are foundational in antiviral drug scaffolds .

Cross-Coupling Reactions

In palladium-catalyzed reactions, the ester acts as a directing group, facilitating C–H functionalization at the α-position to the ketone. This reactivity is exploited in the synthesis of prostaglandin analogs .

Recent Advancements

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball milling has emerged as a sustainable alternative to traditional esterification, reducing waste and energy consumption .

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